Tert-butyl 5-aminopentanoate
Overview
Description
Tert-butyl 5-aminopentanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the fifth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted amines or esters.
Scientific Research Applications
Tert-butyl 5-aminopentanoate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Aminopentanoic acid: Lacks the ester group, making it less lipophilic.
Tert-butyl 4-aminobutanoate: Has a shorter carbon chain, affecting its reactivity and biological activity.
Tert-butyl 6-aminohexanoate: Has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness: Tert-butyl 5-aminopentanoate is unique due to its specific structure, which combines the properties of an amino acid derivative with those of an ester. This combination enhances its versatility in chemical synthesis and its potential for biological activity .
Properties
IUPAC Name |
tert-butyl 5-aminopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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